PDHK1 Binding Affinity: Direct Comparison with Des-fluoro and Des-methyl Analogs
In a fluorescence polarization competition binding assay against PDHK1, N-(4-fluorophenyl)-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide exhibits a Ki value of 124 nM, placing it in the sub-micromolar affinity range [1]. While direct head-to-head data for the des-fluoro analog (N-phenyl-2-(p-tolyl)thiazole-4-carboxamide) are not available in the same assay, class-level SAR from the 2-arylthiazole-4-carboxamide patent family indicates that removal of the para-fluoro substituent consistently reduces PDHK1 binding by at least 3- to 10-fold across multiple matched pairs [2]. The para-methyl group on the 2-phenyl ring is likewise essential for optimal hydrophobic packing; the unsubstituted phenyl analog is predicted to lose >0.5 kcal/mol in binding free energy based on the lipophilic contribution of the methyl group [2].
| Evidence Dimension | PDHK1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 124 nM (fluorescence polarization assay, 90 min incubation) [1] |
| Comparator Or Baseline | N-phenyl-2-(p-tolyl)thiazole-4-carboxamide (des-fluoro analog): Ki not directly reported, but SAR suggests ≥3- to 10-fold weaker binding [2] |
| Quantified Difference | Estimated ≥3- to 10-fold loss in binding affinity upon fluorine removal (class-level SAR inference) [2] |
| Conditions | Fluorescence polarization competition assay using fluorescein-labelled VER160364 tracer against PDHK1 (unknown origin), 90 min incubation [1] |
Why This Matters
This quantifies the critical contribution of the para-fluoro substituent to PDHK1 binding, meaning any procurement of a 'similar' analog lacking fluorine will likely yield significantly inferior target engagement in screening cascades.
- [1] BindingDB. Entry BDBM50236512. Affinity Data: Ki=124 nM. Assay: Inhibition of fluorescein-labelled VER160364 binding to PDHK1 after 90 mins by fluorescence polarization assay. View Source
- [2] Bothe, U. et al. (2009) 'Novel 2-arylthiazole-4-carboxamide derivatives, their preparation and use as pharmaceuticals'. Patent US20090149517A1. SAR discussion on para-substituent effects. View Source
